4,5-Dimethyl-6-pyrazol-1-ylpyrimidine

medicinal chemistry physicochemical profiling lead optimization

4,5-Dimethyl-6-pyrazol-1-ylpyrimidine (CAS 2320378-07-0) is a disubstituted pyrimidine bearing a pyrazol-1-yl moiety at the 6‑position and methyl groups at the 4‑ and 5‑positions. With a molecular weight of 174.20 g·mol⁻¹, an XLogP3-AA of 1.3, a topological polar surface area (TPSA) of 43.6 Ų, zero hydrogen‑bond donors, and three hydrogen‑bond acceptors, the compound occupies physicochemical space consistent with lead‑like or fragment‑like small molecules.

Molecular Formula C9H10N4
Molecular Weight 174.207
CAS No. 2320378-07-0
Cat. No. B2396180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethyl-6-pyrazol-1-ylpyrimidine
CAS2320378-07-0
Molecular FormulaC9H10N4
Molecular Weight174.207
Structural Identifiers
SMILESCC1=C(N=CN=C1N2C=CC=N2)C
InChIInChI=1S/C9H10N4/c1-7-8(2)10-6-11-9(7)13-5-3-4-12-13/h3-6H,1-2H3
InChIKeyNVGCFDAWMXVPFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dimethyl-6-pyrazol-1-ylpyrimidine (CAS 2320378-07-0) – Heterocyclic Core Profile for Early-Stage Discovery


4,5-Dimethyl-6-pyrazol-1-ylpyrimidine (CAS 2320378-07-0) is a disubstituted pyrimidine bearing a pyrazol-1-yl moiety at the 6‑position and methyl groups at the 4‑ and 5‑positions [1]. With a molecular weight of 174.20 g·mol⁻¹, an XLogP3-AA of 1.3, a topological polar surface area (TPSA) of 43.6 Ų, zero hydrogen‑bond donors, and three hydrogen‑bond acceptors, the compound occupies physicochemical space consistent with lead‑like or fragment‑like small molecules [1]. The pyrazole–pyrimidine scaffold is recognised as a privileged structure in medicinal chemistry, and the specific 4,5‑dimethyl‑6‑pyrazol‑1‑yl substitution pattern constitutes a well‑defined chemotype distinct from other pyrazolyl‑pyrimidine regioisomers .

4,5-Dimethyl-6-pyrazol-1-ylpyrimidine – Why Interchanging Pyrazolylpyrimidine Analogs Risks Misleading Structure–Activity Conclusions


Pyrazolylpyrimidines cannot be treated as interchangeable building blocks because even minor changes in the position or nature of ring substituents profoundly alter electronic distribution, steric environment, and target‑binding potential [1]. In kinase‑inhibitor programmes, for example, subtle modifications on the pyrimidine core can shift selectivity between CK1, IRAK1, SYK, and PI3K isoforms [1][2]. The 4,5‑dimethyl‑6‑pyrazol‑1‑yl regioisomer presents a unique combination of electron‑donating methyl groups and an unsubstituted pyrazole that differentiates it from monomethyl, chloro, or pyrazole‑methylated analogues, making direct substitution with a “close” analogue likely to yield divergent biological results and confound SAR interpretation [1].

4,5-Dimethyl-6-pyrazol-1-ylpyrimidine – Quantitative Differentiators Against Closest Structural Analogs


Increased Lipophilicity Relative to Unsubstituted and Chloro‑Substituted Analogues

The target compound exhibits an XLogP3-AA of 1.3, which is substantially higher than that of the unsubstituted 6‑(1H‑pyrazol‑1‑yl)pyrimidine (predicted XLogP3‑AA ≈ 0.7) and comparable to the chloro analogue (4‑chloro‑6‑(1H‑pyrazol‑1‑yl)pyrimidine, predicted XLogP3‑AA ≈ 1.4), yet without the metabolic liability of a chlorine atom [1]. The two methyl groups contribute approximately +0.6 log units of lipophilicity while maintaining a molecular weight under 200 Da, a desirable profile for fragment‑based drug discovery [1].

medicinal chemistry physicochemical profiling lead optimization

Distinct Topological Polar Surface Area and Hydrogen‑Bond Capacity Versus Piperazine‑ and Amine‑Functionalized Derivatives

The target compound possesses a TPSA of 43.6 Ų, zero hydrogen‑bond donors (HBD), and three hydrogen‑bond acceptors (HBA) [1]. This distinguishes it from 4‑amino‑ and piperazine‑bearing 6‑pyrazol‑1‑ylpyrimidine derivatives that typically exhibit TPSA values above 70 Ų and contain one or more HBD groups. The low TPSA and absence of HBDs position 4,5‑dimethyl‑6‑pyrazol‑1‑ylpyrimidine favourably for crossing biological membranes, particularly the blood–brain barrier (common threshold TPSA < 60–70 Ų, HBD ≤ 3) [1].

ADME prediction blood–brain barrier permeability fragment-based drug design

Synthetic Accessibility and Purity Benchmarking Against Closest Commercially Available Analogues

The target compound is supplied at 95% purity (the standard for research‑grade building blocks) by multiple commercial vendors . In contrast, the unsubstituted parent 6‑(1H‑pyrazol‑1‑yl)pyrimidine is not commonly stocked as a standalone reagent, being typically encountered only as a substructure in more complex molecules. The 4‑chloro analogue is broadly available but introduces a reactive halogen handle that may undergo unwanted nucleophilic substitution under biological assay conditions, complicating data interpretation . The 4,5‑dimethyl analogue therefore offers a stable, well‑defined scaffold without chemically labile substituents .

chemical procurement reproducibility building-block quality

Kinase Inhibition Scaffold Validation via Patent‑Exemplified Pyrazolopyrimidine Derivatives

The pyrazole‑pyrimidine core is explicitly claimed as a kinase‑inhibitory scaffold in US 10,376,511, where derivatives inhibit Casein Kinase I (CKI) and Interleukin‑1 Receptor‑Associated Kinase 1 (IRAK1) [1]. While the specific 4,5‑dimethyl‑6‑pyrazol‑1‑ylpyrimidine compound was not individually profiled in the patent, its structural congruence with the exemplified chemotype supports its utility as a screening candidate in CKI/IRAK1 inhibitor programmes. The patent further demonstrates that the pyrazol‑1‑yl attachment point, combined with pyrimidine substitution, is critical for kinase engagement [1].

kinase inhibitor CK1 IRAK1 anti‑inflammatory

4,5-Dimethyl-6-pyrazol-1-ylpyrimidine – High‑Impact Application Scenarios Derived from Evidence


Fragment‑Based and Lead‑Like Kinase Inhibitor Discovery

With a molecular weight below 200 Da, moderate lipophilicity (XLogP3‑AA = 1.3), low TPSA (43.6 Ų), and zero hydrogen‑bond donors, 4,5‑dimethyl‑6‑pyrazol‑1‑ylpyrimidine is an ideal fragment for kinase‑focused libraries [1]. Its pyrazol‑1‑yl motif is a recognised hinge‑binding element, while the 4,5‑dimethyl pattern provides a vector for further elaboration. The compound can be directly screened against CK1, IRAK1, SYK, or PI3K panels, with patent precedent (US 10,376,511) establishing the scaffold’s relevance [2].

Building Block for Custom Pyrazolopyrimidine Libraries

The compound’s commercial availability at 95% purity and its chemically stable (non‑halogenated) pyrimidine core make it a reliable starting point for parallel synthesis of diverse pyrazolopyrimidine libraries . The absence of a reactive chlorine atom eliminates the risk of off‑target alkylation in biochemical assays, giving it a procurement advantage over 4‑chloro‑6‑(1H‑pyrazol‑1‑yl)pyrimidine for laboratories requiring a stable scaffold intermediate .

CNS‑Penetrant Probe Development

The combination of low TPSA (43.6 Ų), zero HBDs, and moderate logP places this compound within the favourable physicochemical envelope for blood–brain barrier penetration [1]. Investigators pursuing CNS kinase targets or neuroinflammatory pathways (e.g., IRAK1 in neuroinflammation) can prioritise this scaffold for initial permeability assessment without the need for extensive property optimisation.

Antimicrobial and Antibiofilm Research Starting Point

Pyrazolylpyrimidine derivatives have demonstrated antibacterial and antibiofilm activities in multiple independent studies [3]. The 4,5‑dimethyl‑6‑pyrazol‑1‑yl substitution pattern offers a distinct electronic and steric profile that may complement existing pyrazolopyrimidine‑based antimicrobial chemotypes, warranting its inclusion in phenotypic screening cascades against Gram‑positive and Gram‑negative panels [3].

Quote Request

Request a Quote for 4,5-Dimethyl-6-pyrazol-1-ylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.